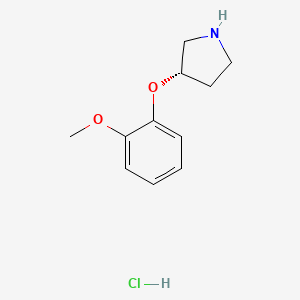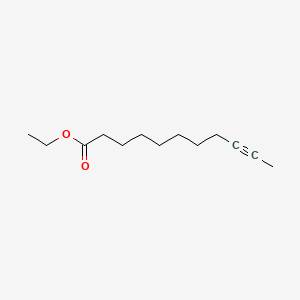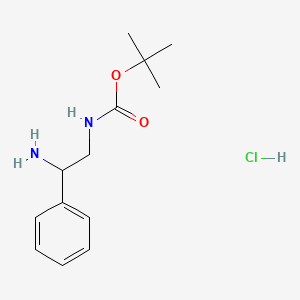
AC-Ser-gln-asn-tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC-Ser-Gln-Asn-Tyr-OH is a peptide with the sequence Acetyl-Serine-Glutamine-Asparagine-Tyrosine. It has been found to be a substrate for purified recombinant HIV-1 protease . The peptide is also known as Acetyl-Ser-Gln-Asn-Tyr .
Molecular Structure Analysis
The molecular formula of this compound is C23H32N6O10 . The molecular weight is 552.5 g/mol . The InChIKey, a unique identifier for chemical substances, is SOXZHYWWHJJAIA-QAETUUGQSA-N .Applications De Recherche Scientifique
Peptide Cleavage and Deprotection : A study by Engebretsen et al. (2009) found that during the cleavage and deprotection of a peptidyl resin, which included a sequence similar to AC-Ser-Gln-Asn-Tyr-OH, there was partial removal of acid-stable S-Acm groups, leading to the formation of a disulfide-cyclic peptide derivative and tyrosine ring alkylation. This suggests implications in peptide synthesis and stability under various conditions (Engebretsen et al., 2009).
HIV-1 Protease Studies : The peptidolytic reaction of HIV-1 protease was investigated using oligopeptide substrates resembling cleavage sites in naturally occurring polyprotein substrates. The study by Hyland et al. (1991) included a peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, which is similar to this compound. This study provided insights into the kinetic mechanism of the HIV-1 protease (Hyland et al., 1991).
Radiometric Assay for HIV-1 Protease : A radiometric assay developed by Hyland et al. (1990) for HIV-1 protease used a heptapeptide substrate, including a sequence similar to this compound, to monitor the enzyme's activity. This assay was significant for kinetic analysis and evaluation of protease inhibitors (Hyland et al., 1990).
Characterization of Growth Hormone Releasing Peptides : The characterization of a peptide from a human pancreatic tumor with growth hormone-releasing activity, as studied by Esch et al. (1982), is relevant. Although the sequence is not identical to this compound, the study provides insights into the structural analysis of biologically active peptides (Esch et al., 1982).
Prenyltransferase Enzymes Study : Malwal et al. (2018) investigated the role of conserved residues in isoprenoid biosynthesis enzymes, which could be relevant to understanding how sequences like this compound interact in enzymatic processes (Malwal et al., 2018).
Mécanisme D'action
Target of Action
The primary target of the compound AC-Ser-Gln-Asn-Tyr-OH is the amino acid tyrosine (Tyr) in proteins and peptides . Tyrosine is essential to many biochemical processes and is found in the active sites of numerous enzymes . It plays an important role in protein-protein and protein-ligand interactions .
Mode of Action
The compound interacts with its target, tyrosine, through a process known as selective modification . This can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . The compound also enables selective peptide cleavage at tyrosine sites .
Biochemical Pathways
The interaction of this compound with tyrosine affects various biochemical pathways. Tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications highlight the importance of tyrosine in human disease states, such as Alzheimer’s disease and cancer .
Result of Action
The result of the compound’s action is the selective modification and cleavage of peptides at tyrosine sites . This process simplifies cyclic peptide sequencing by MS/MS, providing a robust tool to facilitate rapid sequence determination of diverse cyclic peptides containing tyrosine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the type of oxidant and the residue’s environment can critically affect the oxidation of tyrosine
Analyse Biochimique
Biochemical Properties
AC-Ser-gln-asn-tyr-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions The nature of these interactions is complex and multifaceted, involving a range of biochemical processes
Cellular Effects
This compound has been found to influence various types of cells and cellular processes It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves a range of processes at the molecular level These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZHYWWHJJAIA-QAETUUGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Butanoic acid, 3-oxo-2-[(1-oxopropyl)amino]-, methyl ester](/img/no-structure.png)


![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)


